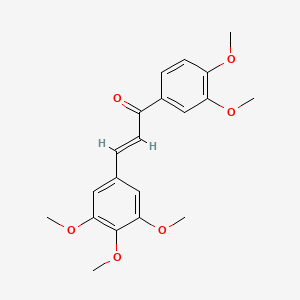
MD2-IN-1
描述
MD2-IN-1 是一种强效且特异性的髓样分化蛋白 2 (MD2) 抑制剂,MD2 是 Toll 样受体 4 (TLR4) 的共受体。 该化合物在抗炎应用中显示出巨大潜力,特别是在急性肺损伤的背景下 .
科学研究应用
MD2-IN-1 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究髓样分化蛋白 2 的抑制及其在各种生化途径中的作用。
生物学: 该化合物用于研究 Toll 样受体 4 及其共受体在免疫反应中的生物学功能。
医学: This compound 通过抑制 Toll 样受体 4/髓样分化蛋白 2 复合物,在治疗炎症性疾病,特别是急性肺损伤方面显示出潜力.
作用机制
生化分析
Biochemical Properties
MD2-IN-1 plays a crucial role in biochemical reactions by inhibiting the activity of Myeloid differentiation protein 2 (MD2). This inhibition disrupts the formation of the TLR4/MD2 complex, which is essential for the recognition of lipopolysaccharides (LPS) and the subsequent activation of pro-inflammatory signaling pathways. This compound exhibits a KD value of 189 μM for recombinant human MD2 (rhMD2), indicating its binding affinity . The compound also reduces the binding of FITC-LPS to MD2 in cell surface membranes, demonstrating its effectiveness in modulating immune responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In macrophages, the compound inhibits LPS-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 . This inhibition is achieved by blocking the formation of the TLR4/MD2 complex and preventing the activation of downstream signaling pathways, including MAPKs and NF-κB . Additionally, this compound has been shown to reduce pulmonary edema and histopathological changes in lung tissues in animal models of acute lung injury, highlighting its potential therapeutic benefits .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the hydrophobic pocket of MD2, where it forms hydrogen bonds with key residues such as Arg90 and Tyr102 . This binding disrupts the interaction between MD2 and TLR4, thereby inhibiting the activation of pro-inflammatory signaling pathways. This compound also dose-dependently reduces the binding of FITC-LPS to MD2, further demonstrating its ability to modulate immune responses at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on MD2 over extended periods. In in vitro studies, this compound consistently reduces the expression of pro-inflammatory cytokines and the formation of the TLR4/MD2 complex . In in vivo studies, the compound has shown long-term benefits in reducing pulmonary edema and histopathological changes in lung tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the formation of the TLR4/MD2 complex and reduces the expression of pro-inflammatory cytokines . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and function . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in metabolic pathways that modulate immune responses. The compound interacts with enzymes and cofactors that regulate the formation of the TLR4/MD2 complex and the activation of downstream signaling pathways . By inhibiting MD2, this compound affects metabolic flux and the levels of metabolites involved in pro-inflammatory responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to MD2 and its ability to modulate immune responses . This compound’s distribution within tissues, particularly in the lungs, is crucial for its therapeutic effects in reducing pulmonary edema and inflammation .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with MD2 and inhibits the formation of the TLR4/MD2 complex . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to MD2 to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
准备方法
MD2-IN-1 是一种查耳酮衍生物。 合成路线包括制备 (E)-4-苯基丁-3-烯-2-酮,该化合物被认为是当前 MD2 抑制剂的核心结构 。合成通常涉及以下步骤:
缩合反应: 合成始于芳香醛与苯乙酮衍生物之间的克莱森-施密特缩合反应。
纯化: 使用重结晶或柱色谱法纯化所得产物。
化学反应分析
MD2-IN-1 经历了几种类型的化学反应:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
MD2-IN-1 在抑制髓样分化蛋白 2 方面的特异性和效力很高,与其他类似化合物相比具有独特性。类似化合物包括:
黄腐酚: 另一种髓样分化蛋白 2 抑制剂,但与 this compound 相比,其结合亲和力较低.
IAXO-102: 一种 Toll 样受体 4 拮抗剂,也抑制髓样分化蛋白 2,但其结合特性不同.
This compound 因其对脂多糖诱导的促炎细胞因子表达具有强烈的抑制作用而脱颖而出,使其成为抗炎研究中宝贵的工具 .
属性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYRYELHPFTZTI-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


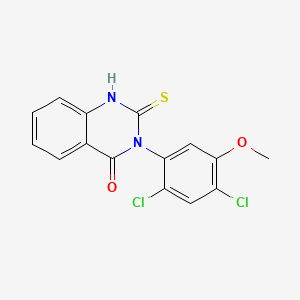
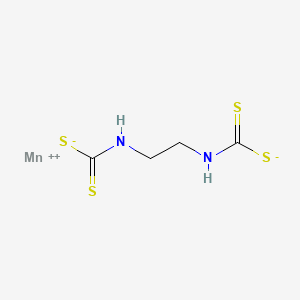
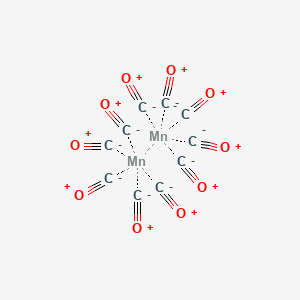
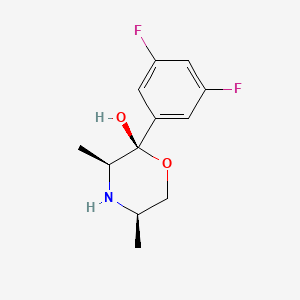
![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)
![[4-(2-ethylbutoxy)-3-methoxyphenyl]azanium;bromide](/img/structure/B1676025.png)
![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)

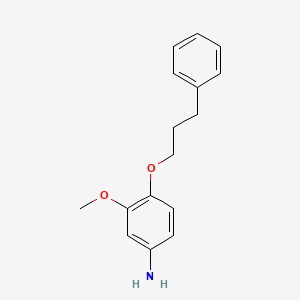
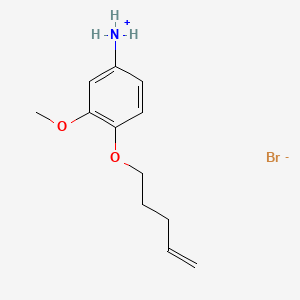
![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)
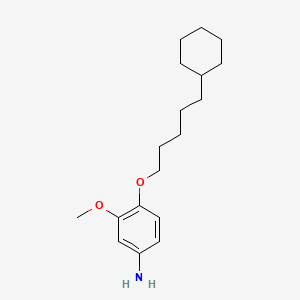
![4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline](/img/structure/B1676036.png)

